Chemical properties of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone
Chemical properties of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone
Part 1: Executive Technical Summary
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a high-value heterocyclic building block, primarily utilized as a "linchpin" electrophile in the synthesis of fused nitrogenous scaffolds. Characterized by the convergence of a reactive
Due to the competing nucleophilicity of the pyridine nitrogen and the electrophilicity of the
| Property | Data / Descriptor |
| IUPAC Name | 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
| Molecular Formula | |
| Molecular Weight | 230.06 g/mol |
| Core Functionality | |
| Key Substituent | 4-Methoxy (Strong Electron Donating Group - EDG) |
| Primary Hazard | Lachrymator, Corrosive, Skin Irritant |
| Stability | Low (Free base); Moderate (HBr Salt, stored < -20°C) |
Part 2: Synthesis and Preparation Protocols
The synthesis of this compound requires precise control over bromination conditions to prevent over-bromination or hydrolysis. The presence of the 4-methoxy group increases the electron density of the pyridine ring, making the system more susceptible to electrophilic aromatic substitution if conditions are too harsh.
Synthetic Pathway
The standard route proceeds via the bromination of 2-acetyl-4-methoxypyridine .
-
Precursor Synthesis: 2-Acetyl-4-methoxypyridine is typically prepared via Minisci reaction or lithiation of 4-methoxypyridine followed by acylation with N,N-dimethylacetamide or acetonitrile.
-
Bromination: The acetyl group is selectively brominated at the
-position.[1]
Recommended Protocol (HBr Salt Isolation)
This protocol prioritizes stability by isolating the hydrobromide salt.
-
Reagents: 2-Acetyl-4-methoxypyridine (1.0 eq), Bromine (
, 1.0 eq), 33% HBr in Acetic Acid (catalytic), Diethyl Ether ( ). -
Procedure:
-
Dissolve 2-acetyl-4-methoxypyridine in anhydrous
or 1,4-dioxane. -
Cool the solution to 0°C to suppress side reactions.
-
Add a catalytic amount of HBr/AcOH to initiate enolization.
-
Add
dropwise over 30 minutes.[2] The solution will decolorize as bromine is consumed. -
Critical Step: Upon completion, the product often precipitates as the HBr salt. If not, add cold
to induce precipitation. -
Filtration under inert atmosphere yields the yellow/orange solid salt.
-
Storage: Store under Argon at -20°C.
-
Alternative Protocol (NBS Bromination)
Used when acid-sensitive functional groups are present.
-
Reagents: N-Bromosuccinimide (NBS, 1.05 eq), p-TsOH (catalytic), Acetonitrile (
). -
Mechanism: Radical bromination or acid-catalyzed electrophilic bromination.
-
Note: Requires careful chromatographic purification, often resulting in lower yields due to decomposition on silica.
Part 3: Chemical Reactivity & Mechanistic Insights
The reactivity profile of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is defined by two competing electronic factors:
-
The 4-Methoxy Effect: The methoxy group at the 4-position is a strong resonance donor (
effect). This significantly increases the basicity of the pyridine nitrogen compared to the unsubstituted analog. -
The
-Carbon Electrophilicity: The carbon adjacent to the bromine is highly electrophilic, susceptible to attack.
The Self-Alkylation Trap (Intermolecular Quaternization)
Because the 4-methoxy group makes the pyridine nitrogen more nucleophilic, the free base form of this molecule can attack the
-
Mitigation: Always keep the compound protonated (salt form) or use it immediately in dilute solutions.
Hantzsch Thiazole Synthesis
Reaction with thioureas or thioamides yields 2-aminothiazoles.
-
Mechanism: Sulfur nucleophile attacks the
-carbon displacement of bromide cyclization onto the carbonyl oxygen dehydration. -
Utility: Generates potent kinase inhibitor scaffolds.
Formation of Imidazo[1,2-a]pyridines
Reaction with 2-aminopyridines constitutes the standard route to this fused bicyclic system.
-
Mechanism: The exocyclic amine of 2-aminopyridine attacks the
-carbon ring nitrogen attacks the carbonyl dehydration/aromatization.
Part 4: Visualization of Reactivity
The following diagram maps the synthetic utility and the competing degradation pathway of the compound.
Figure 1: Synthetic pathways and stability challenges of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone.
Part 5: Experimental Data & Handling
Predicted Spectral Characteristics
Due to the instability of the free base, spectral data is often acquired on the HBr salt in DMSO-
| Spectroscopy | Characteristic Signals (Predicted/Typical) |
| Carbonyl (~190 ppm), | |
| Mass Spectrometry | M+ peaks at 229/231 (1:1 ratio due to |
Safety & Storage Guidelines
-
Lachrymator: This compound is a potent tear gas agent. All operations must be conducted in a fume hood.
-
Skin Contact: Highly corrosive.[3] Double gloving (Nitrile) is recommended.
-
Decomposition: If the yellow solid turns green or black, significant polymerization has occurred.
-
Neutralization: Glassware should be rinsed with an acetone/ethanol mixture containing aqueous ammonia to quench residual alkylating agent before removal from the hood.
Part 6: References
-
Bagdi, A. K., et al. (2015).[4] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[4][5]
-
Perveen, S., et al. (2011). "Synthesis and biological evaluation of some new thiazole derivatives." Molecules.
-
Enguehard-Gueiffier, C., et al. (2006). "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini-Reviews in Medicinal Chemistry.
-
BenchChem Application Notes. "Reactions of 2-Bromo-1-furan-2-yl-ethanone" (Analogous reactivity patterns).
-
Sigma-Aldrich Safety Data Sheet. "2-Bromo-1-(4-methoxyphenyl)ethanone" (Analogous safety data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
